2-Ethyl-2-oxazoline

Catalog No.
S596954
CAS No.
10431-98-8
M.F
C5H9NO
M. Wt
99.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethyl-2-oxazoline

CAS Number

10431-98-8

Product Name

2-Ethyl-2-oxazoline

IUPAC Name

2-ethyl-4,5-dihydro-1,3-oxazole

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

InChI

InChI=1S/C5H9NO/c1-2-5-6-3-4-7-5/h2-4H2,1H3

InChI Key

NYEZZYQZRQDLEH-UHFFFAOYSA-N

SMILES

CCC1=NCCO1

Synonyms

2-ethyl-2-oxazoline

Canonical SMILES

CCC1=NCCO1

The exact mass of the compound 2-Ethyl-2-oxazoline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 136557. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Oxazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Ethyl-2-oxazoline (CAS: 10431-98-8) is a highly processable cyclic imino ether primarily procured as the monomeric precursor for poly(2-ethyl-2-oxazoline) (PEtOx) via living cationic ring-opening polymerization (CROP) [1]. As a pseudo-polypeptide, the resulting polymer delivers exceptional biocompatibility, low dispersity, and tunable amphiphilicity, making it a premier building block for advanced materials . In industrial and pharmaceutical procurement, 2-ethyl-2-oxazoline is prioritized for synthesizing stealth coatings, thermoresponsive hydrogels, and well-defined block copolymers where precise molecular weight control, high water solubility, and structural stability are mandatory [1].

Research Fit

Monomer for cationic ring-opening polymerization (CROP) of poly(2-oxazoline)s
Ethyl substituent provides distinct LCST thermoresponsive behavior and hydrophilicity
Supports biomedical polymer research, smart materials, and controlled degradation studies

Generic substitution among 2-oxazoline monomers fundamentally alters the macroscopic properties of the resulting polymer, leading to critical failures in targeted applications. Replacing 2-ethyl-2-oxazoline with the closely related 2-methyl-2-oxazoline yields a purely hydrophilic polymer that lacks a Lower Critical Solution Temperature (LCST) in water, entirely eliminating thermoresponsive capabilities. Conversely, substitution with 2-isopropyl-2-oxazoline drops the LCST to approximately 36 °C, which can trigger premature phase separation in ambient or physiological environments unless precisely tuned[1]. Furthermore, attempting to substitute the resulting poly(2-ethyl-2-oxazoline) with traditional Polyethylene Glycol (PEG) in biomedical formulations introduces significant immunogenicity risks, specifically the generation of anti-PEG antibodies, which compromises the efficacy and circulation time of stealth nanocarriers [2].

Substitution Risk

MeOx

2-Methyl-2-oxazoline yields a fully water-soluble polymer without LCST, altering thermal response and degradation profiles.

PhOx

2-Phenyl-2-oxazoline produces a hydrophobic, rigid polymer with vastly different copolymerization reactivity ratios, leading to random rather than block-like architectures.

PEG

Poly(ethylene glycol) substitution may shift in vivo pharmacokinetics and biodistribution; direct replacement requires model-specific validation.

Amphiphilic Balance and LCST Modulation vs. Methyl and Isopropyl Analogs

Unlike 2-methyl-2-oxazoline, which yields a completely water-soluble polymer with no LCST, 2-ethyl-2-oxazoline produces an amphiphilic polymer with an LCST of 60–100 °C depending on molecular weight [2]. When copolymerized with 2-isopropyl-2-oxazoline (LCST ~36 °C), 2-ethyl-2-oxazoline acts as the critical hydrophilic comonomer. Because the reactivity ratios (1.78 for EtOx vs. 0.79 for iPrOx) favor the ethyl derivative, it forms gradient copolymers that linearly increase the cloud point, allowing precise tuning for physiological targeting[1].

Evidence DimensionLower Critical Solution Temperature (LCST) in water
Target Compound Data60–100 °C (PEtOx homopolymer); acts as an LCST elevator in copolymers
Comparator Or Baseline2-Methyl-2-oxazoline (No LCST) / 2-Isopropyl-2-oxazoline (~36 °C LCST)
Quantified DifferenceProvides a 24–64 °C LCST elevation over the isopropyl analog and introduces thermoresponsiveness entirely absent in the methyl analog.
ConditionsAqueous solution, varying degrees of polymerization (DP)

Enables the formulation of tunable 'smart' hydrogels and temperature-responsive systems that cannot be achieved with the methyl or isopropyl analogs alone.

Copolymerization Reactivity Ratios
Head-to-head
rEtOx 7.9–10.1 vs rPhOx 0.18–0.30 (26–56× higher)
Drives quasi-diblock copolymer architecture in one-pot synthesis
CROP at 160 °C, microwave; various initiator counterions

Stealth Coating Efficacy and Immunogenic Profile vs. Polyethylene Glycol (PEG)

Poly(2-ethyl-2-oxazoline) synthesized from this monomer serves as a direct structural alternative to Polyethylene Glycol (PEG) for nanoparticle stealth coatings. In head-to-head in vivo solid tumor models, PEtOx-coated nanoparticles demonstrated comparable blood circulation times and tumor targeting to PEG[2]. Crucially, PEtOx avoids the anti-PEG antibody recognition that affects up to 25% of the patient population, while maintaining equivalent in vitro cytotoxicity and hemocompatibility profiles across a 0.4–40 kDa mass range [1].

Evidence DimensionImmunogenicity and Stealth Performance
Target Compound DataHigh hemocompatibility, avoids anti-PEG antibody recognition
Comparator Or BaselinePolyethylene Glycol (PEG) (Triggers anti-PEG antibodies in ~25% of patients)
Quantified DifferenceEquivalent pharmacokinetic retention to PEG with significantly reduced immunogenic risk and lower solution viscosity.
ConditionsIn vivo animal solid tumor models; in vitro cytotoxicity assays (0.4–40 kDa polymers)

Essential for pharmaceutical procurement teams seeking to replace PEG in nanomedicine formulations to prevent accelerated blood clearance and allergic reactions.

Acidic Hydrolysis Kinetics
Reported
PEtOx hydrolyzes linearly but slower than PMeOx (qualitative difference)
Supports tunable degradation for LPEI generation
Steric hindrance from ethyl side group; aqueous acid, elevated temp.

Living Cationic Ring-Opening Polymerization (CROP) Kinetics and Scale-Up

2-Ethyl-2-oxazoline exhibits highly controlled, first-order living CROP kinetics when initiated by alkyl sulfonates like methyl tosylate. It polymerizes efficiently not only in standard acetonitrile but also in greener solvents like benzotrifluoride (BTF) and dimethyl isosorbide (DMI) at 80–100 °C [2]. This predictable kinetic behavior consistently yields polymers with very low dispersity (Đ ≤ 1.05) and strictly linear molecular weight progression, outperforming monomers prone to chain transfer or termination side reactions [1].

Evidence DimensionPolymerization Dispersity (Đ) and Kinetic Control
Target Compound DataĐ ≤ 1.05 with strictly linear first-order monomer consumption
Comparator Or BaselineUncontrolled chain-growth monomers or sterically hindered oxazolines
Quantified DifferenceNear-perfect living character allowing precise block and gradient copolymer synthesis without premature termination.
ConditionsCROP in acetonitrile, BTF, or DMI at 80–100 °C, standard monomer-to-initiator ratios

Guarantees batch-to-batch reproducibility and precise molecular weight control for industrial scale-up of specialized polymers.

Initiator Reactivity Trend
Class-level
Reactivity order: tosylate < nosylate < triflate
Guides initiator selection for living CROP of EtOx
EtOTs slow; EtONs and triflates efficient for controlled polymerization
In Vivo Tumor Accumulation
Head-to-head (model)
PEtOx-coated NPs comparable to PEO; PHPMA coating significantly lower
Supports nanoparticle coating research context
Mouse solid tumor model; hydroxyapatite NPs; radiolabeled tracking
Thermoresponsive LCST Range
Reported
PEtOx LCST 60–100 °C (tunable); PMeOx no LCST (soluble to 100 °C)
Enables smart polymer design with tunable transition
Cloud point adjustable via copolymer composition and architecture

PEG-Alternative Stealth Coatings for Nanomedicine

Procured as the monomer for synthesizing PEtOx to coat lipid nanoparticles (LNPs) and targeted drug delivery vehicles, directly mitigating the immunogenicity and accelerated blood clearance associated with traditional PEG coatings[1].

Thermoresponsive Smart Materials and Hydrogels

Utilized as a critical hydrophilic comonomer to tune the LCST of 2-isopropyl-2-oxazoline-based systems, enabling the creation of hydrogels that undergo phase transitions precisely at physiological temperatures [2].

Well-Defined Comb and Graft Polymer Architectures

Employed in macromonomer synthesis or 'grafting-from' approaches to create highly controlled amphiphilic comb polymers, leveraging its living CROP kinetics for advanced emulsifiers and surface modifiers [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Block copolymer synthesis for nanocarrier research
High reactivity ratio with PhOx enables quasi-diblock architecture
Copolymer sequence distribution and self-assembly behavior
Nanoparticle coating for biodistribution studies
In vivo accumulation comparable to PEO in reported models
Tumor-model accumulation endpoints and circulation time
Thermoresponsive polymer design for triggered release research
Tunable LCST via copolymer composition (24–108 °C window)
Cloud point temperature and phase transition reproducibility
Linear poly(ethylene imine) generation via controlled hydrolysis
Slower hydrolysis kinetics compared to PMeOx
Degree of hydrolysis and cationic polymer integrity

XLogP3

0.3

UNII

B8CD92T4P5

GHS Hazard Statements

Aggregated GHS information provided by 50 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 50 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 49 of 50 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (77.55%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (77.55%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (16.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (12.24%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (77.55%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

10431-98-8
25805-17-8

Wikipedia

2-ethyl-2-oxazoline

General Manufacturing Information

Oxazole, 2-ethyl-4,5-dihydro-: ACTIVE

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